molecular formula C26H42ClP B6215196 tricyclohexyl[(2-methylphenyl)methyl]phosphanium chloride CAS No. 1934296-73-7

tricyclohexyl[(2-methylphenyl)methyl]phosphanium chloride

Cat. No.: B6215196
CAS No.: 1934296-73-7
M. Wt: 421.0 g/mol
InChI Key: ZSLBDPQJUTXQMX-UHFFFAOYSA-M
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Description

Tricyclohexyl[(2-methylphenyl)methyl]phosphanium chloride is a phosphonium salt with the molecular formula C26H42ClP and a molecular weight of 421.05 g/mol . This compound is known for its unique chemical structure, which includes a phosphonium center bonded to three cyclohexyl groups and a (2-methylphenyl)methyl group. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricyclohexyl[(2-methylphenyl)methyl]phosphanium chloride typically involves the reaction of tricyclohexylphosphine with (2-methylphenyl)methyl chloride in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine. The reaction conditions often include moderate temperatures and the use of a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Tricyclohexyl[(2-methylphenyl)methyl]phosphanium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tricyclohexyl[(2-methylphenyl)methyl]phosphanium chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tricyclohexyl[(2-methylphenyl)methyl]phosphanium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium center can interact with different molecular targets and pathways, leading to the formation of new chemical bonds and products. The specific mechanism depends on the reaction conditions and the nature of the reagents involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tricyclohexyl[(2-methylphenyl)methyl]phosphanium chloride include other phosphonium salts such as:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other phosphonium salts. Its combination of cyclohexyl groups and a (2-methylphenyl)methyl group makes it particularly useful in certain chemical reactions and applications .

Properties

CAS No.

1934296-73-7

Molecular Formula

C26H42ClP

Molecular Weight

421.0 g/mol

IUPAC Name

tricyclohexyl-[(2-methylphenyl)methyl]phosphanium;chloride

InChI

InChI=1S/C26H42P.ClH/c1-22-13-11-12-14-23(22)21-27(24-15-5-2-6-16-24,25-17-7-3-8-18-25)26-19-9-4-10-20-26;/h11-14,24-26H,2-10,15-21H2,1H3;1H/q+1;/p-1

InChI Key

ZSLBDPQJUTXQMX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1C[P+](C2CCCCC2)(C3CCCCC3)C4CCCCC4.[Cl-]

Purity

95

Origin of Product

United States

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